molecular formula C13H19NO2 B2966129 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320860-70-4

3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2966129
CAS No.: 2320860-70-4
M. Wt: 221.3
InChI Key: NKYYHFMFOMPFPG-UHFFFAOYSA-N
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Description

3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane is a sophisticated synthetic intermediate based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in modern medicinal chemistry and pharmaceutical research . This bridged bicyclic framework is recognized as a privileged structure in drug discovery, serving as a key synthetic intermediate and a versatile core scaffold for the development of novel bioactive molecules . The 3-methylidene group provides a reactive handle for further chemical functionalization, allowing researchers to elaborate the molecule and create diverse compound libraries. The 8-position is functionalized with an oxolane-2-carbonyl group (a tetrahydrofuran-2-carbonyl moiety), which can influence the compound's physicochemical properties, such as its lipophilicity and conformational behavior, making it a valuable building block for structure-activity relationship (SAR) studies . Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated for a wide range of therapeutic applications, reflecting the versatility of this structural class . This specific compound is offered as a high-purity chemical reagent for use in research laboratories. It is intended solely for in vitro applications in drug discovery projects, including hit-to-lead optimization, synthetic methodology development, and the exploration of new chemical space. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) and handle the compound according to standard laboratory safety protocols.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h10-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYHFMFOMPFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of intricate organic reactions. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This process results in the formation of enantiomerically pure compounds, which can then undergo further cyclization reactions to yield the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Tropane Alkaloids

  • Cocaine (Figure 1): Features a 2β-carbomethoxy-3β-phenyl substitution on the 8-azabicyclo[3.2.1]octane core. Cocaine is a potent dopamine reuptake inhibitor (DAT) but lacks the oxolane moiety. Its high lipophilicity contributes to rapid CNS penetration .
  • Atropine and Scopolamine: Contain a 3α-tropanol ester substituent. These compounds are muscarinic acetylcholine receptor antagonists, highlighting the scaffold’s versatility for diverse receptor targets .

Substituent-Specific Comparisons

8-Position Modifications

Compound Name 8-Substituent Key Properties/Activities Reference ID
3-Methylidene-8-(oxolane-2-carbonyl) Oxolane-2-carbonyl Potential opioid/cholinergic modulation
8-Boc-3-Methylene (CAS 273207-57-1) tert-Butoxycarbonyl (Boc) Intermediate for peptide coupling; lower reactivity
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethoxycarbonyl Ketone at position 3 enables further reduction/alkylation
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl) derivatives Sulfonamide Non-opioid analgesic candidates with improved metabolic stability

3-Position Modifications

  • 3-Methylidene : Enhances electrophilicity for Michael addition or Diels-Alder reactions .
  • 3-Aryl Groups (e.g., 4-iodophenyl) : Increase DAT/SERT binding affinity due to π-π stacking interactions. For example, Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 133647-95-7) is used in radiolabeled tracer studies .
  • 3-(Diarylmethylene) : Modulates opioid receptor activity (δ/μ). Derivatives with electron-withdrawing groups on the diaryl moiety show potent analgesic effects .

Biological Activity

3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has attracted attention in medicinal chemistry, particularly for its potential interactions with opioid receptors. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a unique bicyclic structure that includes a nitrogen atom within the ring, classifying it as an azabicyclo compound. Its structural formula comprises a carbonyl group and a methylene bridge, which are critical for its biological reactivity and activity against various biological targets.

The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system (CNS). These receptors play a significant role in pain modulation and are crucial targets for analgesic drugs. The compound's ability to bind to these receptors suggests potential applications in pain management and opioid-related therapies.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Opioid Receptor Interaction : A study evaluated the binding affinity of various azabicyclo compounds to opioid receptors, revealing that modifications at specific positions significantly influenced receptor selectivity and efficacy.
  • Antimicrobial Activity Assessment : Another investigation focused on the antibacterial properties of azabicyclo derivatives against common pathogens like Staphylococcus aureus, suggesting that structural modifications could enhance potency.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the bicyclic structure through cyclization reactions.
  • Introduction of functional groups such as the carbonyl moiety.
  • Optimization of reaction conditions to enhance yield and purity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Opioid Receptor ModulationPotential analgesic with fewer side effects
Antimicrobial PropertiesLimited data; potential based on structural analogs
Neuroprotective EffectsEmerging evidence from related compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Methodological Answer : The bicyclic scaffold can be synthesized via radical cyclization or transition-metal-catalyzed cross-coupling. For example, Stille cross-coupling (using Pd catalysts) yields high-purity products, while Suzuki coupling may produce complex mixtures under similar conditions . Radical cyclization with n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99%) for substituted derivatives .
  • Key Consideration : Optimize solvent systems (e.g., toluene for radical reactions) and catalyst loading to minimize byproducts.

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous compounds (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane) recommend:

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for airborne particulates .
  • Skin/Eye Protection : Wear nitrile gloves and safety goggles due to Category 2 skin/eye irritation risks .
  • Waste Disposal : Avoid drainage systems; use chemical waste containers for halogenated byproducts .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^{13}C NMR resolves stereochemistry at C3 and C8 positions. For example, axial vs. equatorial proton splitting patterns distinguish substituent orientations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C13H21NO2 for Boc-protected derivatives) with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related 8-azabicyclo[3.2.1]octane derivatives .

Advanced Research Questions

Q. How do stereochemical variations at C3 and C8 impact binding affinity to monoamine transporters (DAT/SERT/NET)?

  • Methodological Answer :

  • In Vitro Assays : Use radiolabeled ligands (e.g., 3^3H-WIN35428 for DAT) to measure IC50_{50} values. Rigid ethylidenyl substituents on the bicyclic core show stereoselective binding, with exo-isomers exhibiting 2–5× higher DAT affinity than endo-isoforms .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent orientation with hydrophobic pocket interactions in DAT homology models .
    • Data Contradiction Note : Some 3-substituted derivatives show reduced NET selectivity despite structural similarity, suggesting transporter-specific steric constraints .

Q. What strategies resolve low yields in oxolane-2-carbonyl conjugation reactions?

  • Methodological Answer :

  • Activation of Oxolane-2-carboxylic Acid : Use HATU/DIPEA for amide bond formation, which improves coupling efficiency compared to EDCI/HOBt .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and enhance regioselectivity by 20–30% under controlled temperature (80–100°C) .
    • Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1); purify intermediates via flash chromatography to remove unreacted acyl chloride.

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 (CYP) metabolism. The oxolane moiety may reduce hepatic clearance due to steric hindrance of CYP3A4 binding .
  • Isotope-Labeled Studies : Synthesize 14^{14}C-labeled derivatives for in vivo microsomal stability assays. Correlate half-life (t1/2_{1/2}) with logP values; optimal logP <3 enhances aqueous solubility .

Key Recommendations

  • Prioritize Diastereomer Separation : Use chiral HPLC (Chiralpak IA column) early in synthesis to avoid downstream purification bottlenecks .
  • Validate In Silico Predictions : Combine computational ADMET with in vitro assays (e.g., Caco-2 permeability) for translational accuracy .

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